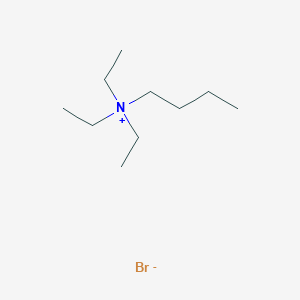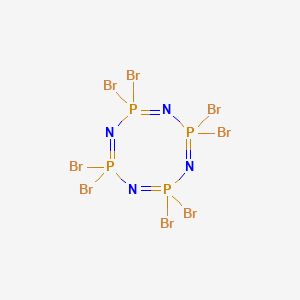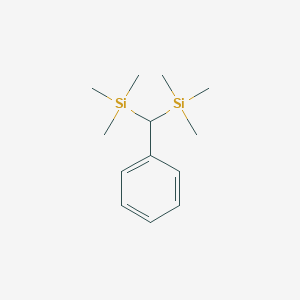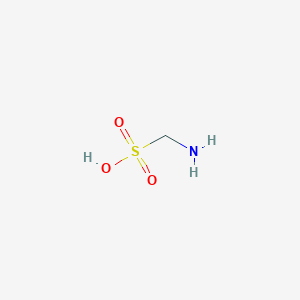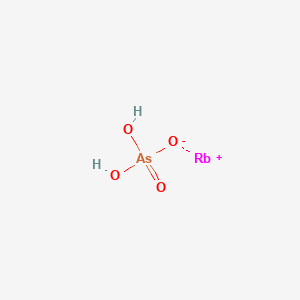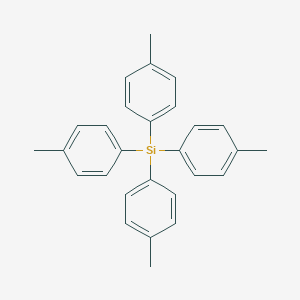
テトラキス(4-メチルフェニル)シラン
説明
Tetrakis(4-methylphenyl)silane, also known as Tetrakis(4-methylphenyl)silane, is a useful research compound. Its molecular formula is C28H28Si and its molecular weight is 392.6 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrakis(4-methylphenyl)silane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33021. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrakis(4-methylphenyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrakis(4-methylphenyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
金属有機構造体 (MOFs)
テトラキス(4-メチルフェニル)シラン: は、金属有機構造体 (MOFs) の構築における剛性四面体リンカーとして利用されます。 分岐構造と高対称性を持つため、銅(II)、マンガン(II)、カドミウム(II) などの金属ノードと組み合わせると、特定のトポロジーを持つ多孔質ネットワークの形成に貢献します . これらの MOF は、高い多孔性と表面積により、ガス貯蔵、分離技術、触媒などの分野で潜在的な用途があります。
有機エレクトロニクス
有機エレクトロニクスの分野では、テトラキス(4-メチルフェニル)シラン は、ホール輸送材料の開発のための中間体として役立ちます。 これらの材料は、ペロブスカイト太陽電池の効率と安定性にとって重要であり、SpiroMeOTAD などの従来の材料と競合しています .
生体医用アプリケーション
この化合物は、分子レベルで表面を修飾する能力があるため、生体医用アプリケーションに適しています。 たとえば、ポルフィリン分子を表面にグラフトするために使用できます。これは、薬物送達システムや生物分子を検出するためのセンサーに適用できます .
ポリマーの改質
テトラキス(4-メチルフェニル)シラン: は、ヒドロシリル官能性ポリシロキサンの合成に関与しています。 これらの材料は、さまざまなポリマーの特性を改質するために使用され、熱安定性、機械的強度、耐薬品性を向上させます .
触媒作用
この化合物は、さまざまな化学反応で触媒または触媒系の成分として機能できます。 ヒドロシリル化反応における役割は特に注目に値し、シリコン原子に有機基を付加するのに役立ち、特性が向上した材料が得られます .
環境修復
その構造特性により、テトラキス(4-メチルフェニル)シラン は、モンモリロナイトなどの鉱物を機能化するために使用できます。 この機能化により、環境から有毒物質を除去するのに役立つ、強力な吸着能力を持つ複合材料を作成できます .
将来の方向性
作用機序
Target of Action
Tetrakis(4-methylphenyl)silane is primarily used as a linker in the construction of Metal-Organic Frameworks (MOFs) . Its primary targets are the metal-based nodes in these frameworks, such as copper(II), manganese(II), and cadmium(II) . These nodes play a crucial role in the structure and function of MOFs.
Mode of Action
The silicon-centered linker, Tetrakis(4-methylphenyl)silane, interacts with its targets to form porous networks exhibiting fluorite or garnet topology . This interaction results in the formation of highly branched, high symmetry structures that are of particular interest in MOF construction .
Biochemical Pathways
It’s known that the compound plays a significant role in the construction of mofs, which have a wide range of applications in various fields, including gas storage, catalysis, and drug delivery .
Pharmacokinetics
Given its use in the construction of mofs, its bioavailability would likely depend on the specific application and the properties of the mof it is incorporated into .
Result of Action
The molecular and cellular effects of Tetrakis(4-methylphenyl)silane’s action are largely dependent on the MOF it is used to construct . For instance, in the case of MOFs used for drug delivery, the compound could potentially influence the release rate and targeting of the drug .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tetrakis(4-methylphenyl)silane. For instance, the stability of the MOFs it forms can be influenced by factors such as temperature, pH, and the presence of other chemicals
生化学分析
Biochemical Properties
Tetrakis(4-methylphenyl)silane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes that are involved in metabolic pathways. The nature of these interactions often involves the binding of Tetrakis(4-methylphenyl)silane to active sites of enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body .
Cellular Effects
The effects of Tetrakis(4-methylphenyl)silane on cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Tetrakis(4-methylphenyl)silane can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.
Molecular Mechanism
At the molecular level, Tetrakis(4-methylphenyl)silane exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. For example, Tetrakis(4-methylphenyl)silane can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, Tetrakis(4-methylphenyl)silane may influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrakis(4-methylphenyl)silane can change over time. The stability and degradation of this compound are important factors to consider. Tetrakis(4-methylphenyl)silane is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that Tetrakis(4-methylphenyl)silane can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Tetrakis(4-methylphenyl)silane vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At high doses, Tetrakis(4-methylphenyl)silane can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and induction of apoptosis . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.
Metabolic Pathways
Tetrakis(4-methylphenyl)silane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The presence of Tetrakis(4-methylphenyl)silane can also affect metabolic flux, altering the levels of specific metabolites and influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, Tetrakis(4-methylphenyl)silane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of Tetrakis(4-methylphenyl)silane can affect its bioavailability and its ability to interact with target biomolecules.
Subcellular Localization
The subcellular localization of Tetrakis(4-methylphenyl)silane is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Tetrakis(4-methylphenyl)silane may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of Tetrakis(4-methylphenyl)silane within cells can determine its interactions with other biomolecules and its overall biochemical effects.
特性
IUPAC Name |
tetrakis(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28Si/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHRIEKNAHSNPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283701 | |
| Record name | tetrakis(4-methylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10256-83-4 | |
| Record name | 10256-83-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tetrakis(4-methylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


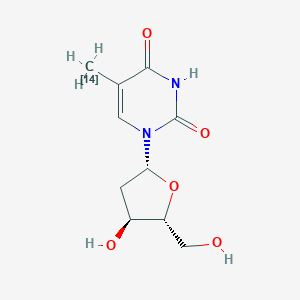
![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)


![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)



